Lovaza

LDL cholesterol hypertriglyceridemia EPA-DHA ratio

Lovaza (omega-3-acid ethyl esters, CAS 861006-80-6) is a prescription pharmaceutical formulation approved by the US FDA in 2004 as an adjunct to diet for reducing triglyceride (TG) levels in adult patients with severe hypertriglyceridemia (≥500 mg/dL). Each 1-gram capsule contains at least 900 mg of omega-3-acid ethyl esters, predominantly comprising approximately 465 mg eicosapentaenoic acid (EPA) ethyl ester and 375 mg docosahexaenoic acid (DHA) ethyl ester.

Molecular Formula C46H70O4
Molecular Weight 687 g/mol
CAS No. 861006-80-6
Cat. No. B1675252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLovaza
CAS861006-80-6
SynonymsLovaza;  Omacor;  Zodin;  Lotriga;  Coromega; 
Molecular FormulaC46H70O4
Molecular Weight687 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC.CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC
InChIInChI=1S/C24H36O2.C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2;1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3;5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-;6-5-,9-8-,12-11-,15-14-,18-17-
InChIKeyDTMGIJFHGGCSLO-FIAQIACWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lovaza (Omega-3-Acid Ethyl Esters) for Severe Hypertriglyceridemia: Baseline Product Definition and Composition for Procurement


Lovaza (omega-3-acid ethyl esters, CAS 861006-80-6) is a prescription pharmaceutical formulation approved by the US FDA in 2004 as an adjunct to diet for reducing triglyceride (TG) levels in adult patients with severe hypertriglyceridemia (≥500 mg/dL) [1]. Each 1-gram capsule contains at least 900 mg of omega-3-acid ethyl esters, predominantly comprising approximately 465 mg eicosapentaenoic acid (EPA) ethyl ester and 375 mg docosahexaenoic acid (DHA) ethyl ester [2]. Unlike over-the-counter fish oil dietary supplements, Lovaza is manufactured to pharmaceutical purity standards under FDA regulatory oversight and is indicated specifically for disease treatment rather than nutritional supplementation [3].

Why Lovaza Cannot Be Interchanged with Vascepa, Generic Omega-3 Ethyl Esters, or Dietary Fish Oil Supplements


Therapeutic substitution among omega-3 products is clinically inappropriate due to fundamentally distinct compositional profiles that produce divergent lipid-modifying effects. Lovaza contains a fixed ratio of EPA (approximately 465 mg) and DHA (approximately 375 mg) per 1-gram capsule [1], whereas Vascepa (icosapent ethyl) contains highly purified EPA ethyl ester with negligible DHA [2]. This DHA presence critically differentiates Lovaza: DHA-containing formulations consistently increase low-density lipoprotein cholesterol (LDL-C), while EPA-only formulations do not [3]. Furthermore, prescription omega-3-acid ethyl esters such as Lovaza are manufactured to FDA-mandated pharmaceutical purity and potency standards with verified EPA/DHA content, whereas dietary fish oil supplements lack regulatory oversight, exhibit substantial batch-to-batch content variability, and may contain oxidized lipids or environmental contaminants [4]. Even among FDA-approved generic omega-3-acid ethyl esters, AB-rated therapeutic equivalence does not guarantee identical clinical outcomes in all patient populations due to potential differences in excipient composition and manufacturing processes that may affect bioavailability [5].

Quantitative Differentiation Evidence for Lovaza vs. Vascepa, OTC Supplements, and Alternative Formulations


Lovaza vs. Vascepa: Divergent LDL-C Effects Due to DHA Content

Lovaza (4 g/day) increases LDL-C by a median of +44.5% from baseline in patients with severe hypertriglyceridemia (baseline LDL-C 89 mg/dL), while Vascepa (4 g/day) does not increase LDL-C and may produce a modest decrease [1]. The differential effect is attributed to Lovaza's DHA content (375 mg per capsule), which is absent in Vascepa [2]. In a real-world retrospective analysis of statin-treated patients switched from Lovaza to Vascepa, LDL-C decreased in 7 of 8 patients (range +3.2% to -69.1%) [3].

LDL cholesterol hypertriglyceridemia EPA-DHA ratio lipid panel

Lovaza Triglyceride Reduction Efficacy: Quantitative Comparison with Vascepa in Severe Hypertriglyceridemia

In placebo-controlled trials of severe hypertriglyceridemia (TG ≥500 mg/dL), Lovaza 4 g/day produced a median TG reduction of -44.9% from baseline (baseline TG 816 mg/dL), corresponding to a placebo-adjusted difference of -51.6 percentage points [1]. In the MARINE trial, Vascepa 4 g/day produced a median TG reduction of -26.6% from baseline (baseline TG 680 mg/dL), with a placebo-adjusted difference of -33.1 percentage points (95% CI -47 to -22) [2]. Both agents demonstrate robust TG-lowering efficacy in this population.

triglyceride lowering severe hypertriglyceridemia omega-3 prescription TG reduction

Lovaza Compositional Differentiation: Fixed EPA:DHA Ratio vs. Prescription Omega-3 Alternatives

Lovaza contains a fixed composition of approximately 465 mg EPA ethyl ester and 375 mg DHA ethyl ester per 1-gram capsule (EPA:DHA ratio ~1.24:1) [1]. This composition differs from Epanova (omega-3-carboxylic acids; EPA 550 mg, DHA 200 mg per capsule; ratio 2.75:1) and Vascepa (EPA-only ethyl ester; negligible DHA) [2]. The daily EPA/DHA dose at the approved 4 g/day regimen for Lovaza is 1.86 g EPA and 1.5 g DHA, compared with Epanova 4 g/day providing 2.2 g EPA and 0.8 g DHA, and Vascepa 4 g/day providing 4 g EPA with no DHA [3].

EPA DHA ratio omega-3 formulation pharmaceutical composition prescription fish oil

Lovaza vs. OTC Fish Oil Supplements: Regulatory Status and Pharmaceutical Grade Differentiation

Lovaza is manufactured under FDA pharmaceutical Current Good Manufacturing Practices (cGMP) with verified EPA/DHA content (±5% of label claim) and undergoes molecular distillation to remove environmental contaminants (methylmercury, arsenic, PCBs) [1]. In contrast, dietary supplement fish oils are not required to demonstrate safety or efficacy prior to marketing, and independent analyses have demonstrated EPA/DHA content variability ranging from 50% to 150% of label claims, with some products containing oxidized lipids and detectable environmental contaminants [2]. Lovaza is FDA-approved specifically for treating severe hypertriglyceridemia (≥500 mg/dL), whereas dietary supplements are not approved or intended to treat disease [3].

prescription vs. supplement pharmaceutical purity FDA approval omega-3 quality

Lovaza vs. Alternative Formulations: Bioavailability Limitations and Food Effect

Lovaza (omega-3-acid ethyl esters) requires pancreatic lipase hydrolysis for absorption, and bioavailability is reduced under low-fat feeding conditions [1]. In the ECLIPSE study, a free fatty acid formulation (Epanova) demonstrated approximately 4-fold higher bioavailability (AUC) compared with Lovaza under low-fat dietary conditions [2]. Similarly, SC401 (an ethyl ester formulation with Advanced Lipid Technologies) achieved comparable EPA+DHA exposure at a 58% lower dose (1530 mg) than Lovaza (3600 mg) under low-fat conditions, with dose- and baseline-adjusted AUC ~178% higher [3].

bioavailability ethyl ester free fatty acid pharmacokinetics

Lovaza HDL-C and VLDL-C Effects: Quantitative Comparison with Vascepa

Lovaza 4 g/day increases HDL-C by a median of +9.1% from baseline and reduces VLDL-C by -41.7% from baseline in severe hypertriglyceridemia [1]. In comparison, Vascepa 4 g/day produces a median HDL-C change of -3.5% from baseline and reduces VLDL-C by -19.5% [2]. The placebo-adjusted differences are +9.1% (Lovaza) vs. -3.6% (Vascepa) for HDL-C, and -40.8% (Lovaza) vs. -28.6% (Vascepa) for VLDL-C [3].

HDL cholesterol VLDL cholesterol non-HDL cholesterol lipid profile

Optimal Procurement and Clinical Application Scenarios for Lovaza Based on Differentiated Evidence


Severe Hypertriglyceridemia Management When HDL-C Elevation Is Desirable

Lovaza is optimally selected for patients with severe hypertriglyceridemia (TG ≥500 mg/dL) who would benefit from concomitant HDL-C elevation. Clinical trial data demonstrate that Lovaza 4 g/day increases HDL-C by a median of +9.1% from baseline (placebo-adjusted +9.1%) while reducing TG by -44.9% (placebo-adjusted -51.6%) and VLDL-C by -41.7% (placebo-adjusted -40.8%) [1]. This triple benefit—robust TG reduction, substantial VLDL-C lowering, and modest HDL-C elevation—distinguishes Lovaza from EPA-only formulations such as Vascepa, which do not increase HDL-C (placebo-adjusted -3.6%) [2]. Procurement for hypertriglyceridemia patients with low HDL-C should prioritize DHA-containing formulations like Lovaza.

Formulary Inclusion for FDA-Approved Severe Hypertriglyceridemia Indication with Verified Pharmaceutical Purity

Lovaza is appropriate for formulary inclusion when assured pharmaceutical-grade purity and potency are non-negotiable requirements for treating severe hypertriglyceridemia. As an FDA-approved prescription pharmaceutical (NDA 021654) with a fixed EPA:DHA composition of 465 mg:375 mg per capsule [1], Lovaza provides batch-to-batch consistency and undergoes molecular distillation to remove methylmercury, arsenic, and other environmental contaminants [2]. In contrast, dietary supplement fish oils are not regulated as drugs, exhibit substantial content variability, and cannot be substituted for therapeutic purposes [3]. Procurement for institutional formularies, managed care organizations, and clinical trials should specify prescription-grade Lovaza rather than OTC supplements.

Research Use in Studies Requiring Defined EPA:DHA Ratio and Documented Lipid Effects

Lovaza serves as a well-characterized reference standard for research studies investigating the differential effects of EPA+DHA combination therapy versus EPA monotherapy. The product's precisely defined composition (465 mg EPA ethyl ester + 375 mg DHA ethyl ester per capsule) [1] and extensively documented lipid effects—including +44.5% LDL-C elevation, +9.1% HDL-C increase, and -44.9% TG reduction at 4 g/day [2]—provide a reproducible baseline for comparative studies. In a real-world switching analysis, patients transitioned from Lovaza to Vascepa demonstrated LDL-C reductions in 7 of 8 patients (up to -69.1%) and TG reductions in 6 of 8 patients (up to -59.0%) [3], highlighting Lovaza's utility as a comparator agent in pharmacodynamic research.

Procurement for Patients Requiring Therapeutic Omega-3 Dosing Without Fishy Aftertaste or Eructation

Lovaza's ethyl ester formulation and pharmaceutical-grade capsule design address tolerability concerns that often limit adherence to high-dose fish oil supplementation. The product's purified ethyl ester form undergoes molecular distillation that reduces volatile oxidation products responsible for fishy eructation [1]. While Lovaza's ethyl ester formulation exhibits reduced bioavailability under low-fat dietary conditions compared with free fatty acid formulations (approximately 4-fold lower AUC) [2], this characteristic is mitigated when taken with meals as directed in prescribing information [3]. For procurement in patient populations where gastrointestinal tolerability is a primary adherence barrier, Lovaza's pharmaceutical-grade formulation offers advantages over OTC supplements, though enhanced-bioavailability alternatives should be considered for patients with variable dietary fat intake.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lovaza

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.